![molecular formula C10H9F3OS B12521558 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol CAS No. 653578-28-0](/img/structure/B12521558.png)
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of the thiophenol . The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol involves its interaction with molecular targets through its phenol and trifluoromethyl groups. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)phenyl]phenol
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)ethyl]phenol
Uniqueness
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
653578-28-0 |
|---|---|
Formule moléculaire |
C10H9F3OS |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
2-prop-2-enyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H9F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6,14H,1,3H2 |
Clé InChI |
HOTWNTNUQKTAKL-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


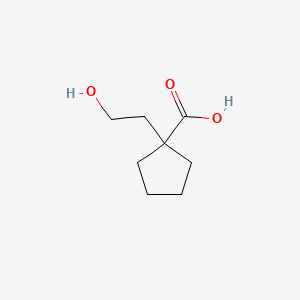
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)



![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
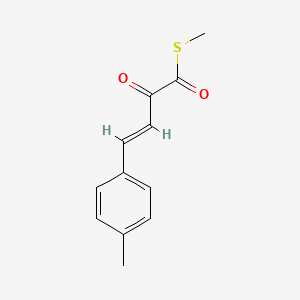

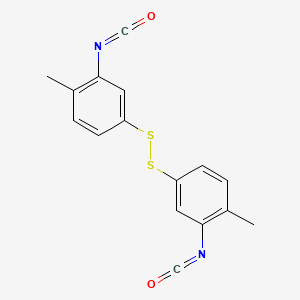

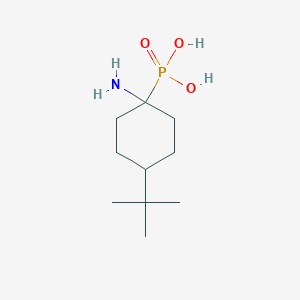
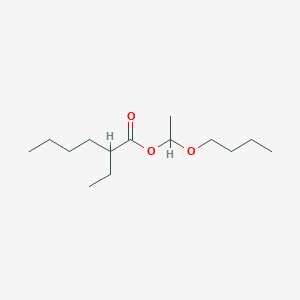
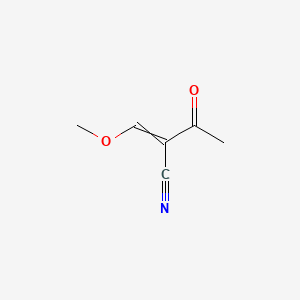
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
